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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzoic acid

Cat. No.: B1294468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(phenoxymethyl)benzoic acid, a molecule of interest in various chemical and pharmaceutical

research domains. The following sections detail its characteristic signatures in Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2-(phenoxymethyl)benzoic acid are summarized in

the tables below. These tables provide a quick reference for the key spectral features of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public experimental NMR data for 2-(phenoxymethyl)benzoic
acid, the following tables present a combination of predicted data and experimental data from

closely related analogs to provide a comprehensive analytical overview.

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆, 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 br s 1H -COOH

~8.0 - 7.9 m 1H Ar-H

~7.6 - 7.5 m 2H Ar-H

~7.4 - 7.2 m 3H Ar-H

~7.0 - 6.9 m 3H Ar-H

~5.3 s 2H -CH₂-

Note: The chemical shifts for the carboxylic acid and aromatic protons are estimations and can

vary based on solvent and concentration.

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆, 100 MHz
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Chemical Shift (δ) ppm Assignment

~168.0 C=O

~158.0 Ar-C (quaternary)

~138.0 Ar-C (quaternary)

~132.0 Ar-CH

~131.0 Ar-CH

~129.5 Ar-CH

~128.5 Ar-C (quaternary)

~125.0 Ar-CH

~121.0 Ar-CH

~115.0 Ar-CH

~68.0 -CH₂-

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

3060-3030 Medium C-H stretch (Aromatic)

2920-2850 Weak C-H stretch (Aliphatic -CH₂-)

1685 Strong C=O stretch (Carboxylic acid)

1600, 1490 Medium-Strong C=C stretch (Aromatic)

1240 Strong C-O stretch (Ether)

920 Broad
O-H bend (Carboxylic acid

dimer)

750 Strong
C-H bend (Ortho-disubstituted

benzene)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

228 40 [M]⁺ (Molecular ion)

211 20 [M - OH]⁺

183 10 [M - COOH]⁺

135 100 [M - C₆H₅O]⁺

107 30 [C₇H₇O]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

77 45 [C₆H₅]⁺

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 2-
(phenoxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:

Accurately weigh 10-20 mg of 2-(phenoxymethyl)benzoic acid for ¹H NMR and 50-100 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure complete dissolution, using gentle warming or sonication if necessary.

1.2. Instrumentation and Data Acquisition:

A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

For ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and 16-32 scans.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse program.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2-(phenoxymethyl)benzoic acid sample directly onto the

center of the ATR crystal.

Apply consistent pressure using the instrument's pressure arm to ensure good contact

between the sample and the crystal.

2.2. Instrumentation and Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality

spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
3.1. Sample Introduction:

For a solid sample, a direct insertion probe or a suitable solvent for liquid injection can be

used depending on the instrument.

If using liquid injection, dissolve a small amount of the sample in a volatile solvent like

methanol or acetonitrile.

3.2. Instrumentation and Data Acquisition (Electron Ionization - EI):

An electron ionization (EI) source is commonly used for the initial fragmentation of organic

molecules.

The electron energy is typically set to 70 eV.
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The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass-to-charge

(m/z) range of approximately 50-500 amu.

The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Mandatory Visualization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 2-(phenoxymethyl)benzoic acid.
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Caption: Experimental workflow for the spectroscopic analysis.

This guide serves as a valuable resource for the structural elucidation and characterization of

2-(phenoxymethyl)benzoic acid. The provided data and protocols are intended to support

further research and development activities involving this compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Phenoxymethyl)benzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1294468?utm_src=pdf-body
https://www.benchchem.com/product/b1294468?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294468?utm_src=pdf-body
https://www.benchchem.com/product/b1294468#spectroscopic-data-nmr-ir-mass-spec-of-2-phenoxymethyl-benzoic-acid
https://www.benchchem.com/product/b1294468#spectroscopic-data-nmr-ir-mass-spec-of-2-phenoxymethyl-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1294468#spectroscopic-data-nmr-ir-mass-spec-of-2-
phenoxymethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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